molecular formula C25H22N4O3 B10991467 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B10991467
M. Wt: 426.5 g/mol
InChI Key: SEHIKMRMOFNAKN-UHFFFAOYSA-N
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Description

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a pyridine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the alkylation of the quinazoline core with an appropriate allyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.

    Formation of the Benzamide Group: The final step involves the coupling of the intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is utilized in the design of chemical probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-2-ylmethyl)benzamide: This compound is unique due to its specific combination of functional groups and structural features.

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents, such as 4-oxoquinazoline or 6-alkoxyquinazoline derivatives.

    Pyridine-Benzamide Compounds: Compounds with similar pyridine and benzamide moieties but different core structures, such as pyridine-2-carboxamide derivatives.

Uniqueness

The uniqueness of This compound lies in its specific combination of a quinazoline core, a prop-2-en-1-yloxy group, a pyridine moiety, and a benzamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(2-methyl-4-oxo-6-prop-2-enoxyquinazolin-3-yl)-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C25H22N4O3/c1-3-14-32-21-11-12-23-22(15-21)25(31)29(17(2)28-23)20-9-7-18(8-10-20)24(30)27-16-19-6-4-5-13-26-19/h3-13,15H,1,14,16H2,2H3,(H,27,30)

InChI Key

SEHIKMRMOFNAKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC=C)C(=O)N1C3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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